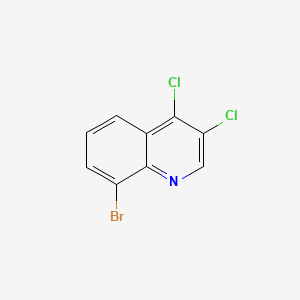

8-Bromo-3,4-dichloroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-3,4-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPFSPFPUNTPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671179 | |

| Record name | 8-Bromo-3,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204810-54-7 | |

| Record name | 8-Bromo-3,4-dichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-3,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-3,4-dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Predicted Biological Activity of 8-Bromo-3,4-dichloroquinoline

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of the predicted biological activities and potential mechanisms of action of the novel compound, 8-Bromo-3,4-dichloroquinoline. Leveraging structure-activity relationships derived from analogous halogenated quinolines, this document outlines plausible synthetic routes, potential therapeutic applications, and detailed experimental protocols for empirical validation.

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a foundational scaffold in drug discovery, renowned for its versatile binding properties and broad spectrum of pharmacological activities.[1] Modifications to the quinoline core, particularly through halogenation, have proven to be a potent strategy for enhancing biological efficacy and tuning physicochemical properties.[2][3] Halogenated quinolines have demonstrated significant potential as anticancer, antimicrobial, and antimalarial agents.[2][4][5] The introduction of bromine and chlorine atoms can influence the molecule's lipophilicity, electronic distribution, and ability to form key interactions with biological targets, often leading to enhanced potency. This guide focuses on the predicted biological landscape of 8-Bromo-3,4-dichloroquinoline, a yet-to-be-extensively-studied derivative, by drawing parallels with well-documented analogues.

Postulated Synthesis of 8-Bromo-3,4-dichloroquinoline

While a specific synthesis for 8-Bromo-3,4-dichloroquinoline is not extensively reported, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related halogenated quinolines. A potential approach could involve a multi-step synthesis starting from a suitable aniline precursor, followed by cyclization to form the quinoline core, and subsequent regioselective halogenation steps.

A generalized synthetic workflow is proposed below:

Caption: Proposed synthetic workflow for 8-Bromo-3,4-dichloroquinoline.

Predicted Biological Activities and Therapeutic Potential

Based on extensive research into structurally similar bromo- and chloro-substituted quinolines, 8-Bromo-3,4-dichloroquinoline is predicted to exhibit significant biological activities, primarily in the realms of oncology and microbiology.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of halogenated quinolines against a variety of cancer cell lines.[1][4] It is hypothesized that 8-Bromo-3,4-dichloroquinoline will demonstrate cytotoxic effects against cancer cells through mechanisms that may include the induction of apoptosis and inhibition of key enzymes involved in DNA replication and repair.

Supporting Evidence from Analogous Compounds:

| Compound/Derivative | Biological Activity | Cell Lines | IC50 Values | Reference |

| Bromo-derivatives of 8-hydroxyquinolines | Strong antiproliferative activity, cytotoxic effects, and apoptotic potential | C6, HeLa, HT29 | 6.7 to 25.6 µg/mL | [4] |

| Highly Brominated Quinolines | Significant inhibitory effects, induction of apoptosis, and inhibition of human topoisomerase I | C6, HeLa, HT29 | 5.45–9.6 μg/mL | [1] |

| 4-substituted quinolines | Caspase-dependent apoptosis, dissipation of mitochondrial transmembrane potential | Various cancer cell lines | Not specified | [6] |

The presence of multiple halogen substituents on the quinoline ring of 8-Bromo-3,4-dichloroquinoline is expected to enhance its anticancer potential.

Antimicrobial and Biofilm Eradication Activity

Halogenated quinolines have emerged as a promising class of antibacterial agents with the ability to eradicate drug-resistant bacteria and their associated biofilms.[2][3] These compounds are particularly effective against Gram-positive pathogens.[2] It is anticipated that 8-Bromo-3,4-dichloroquinoline will possess potent antibacterial and biofilm-eradicating properties.

Supporting Evidence from Analogous Compounds:

| Compound/Derivative | Biological Activity | Bacterial Strains | MIC/MBEC Values | Reference |

| Halogenated Quinolines (HQs) | Eradication of drug-resistant bacterial pathogens and their biofilms | Methicillin-resistant S. epidermidis (MRSE) | MIC = 0.59 µM, MBEC = 2.35 µM | [2] |

| Novel Halogenated Quinolines | Biofilm-eradicating activity | MRSA, MRSE, VRE | MBECs = 1.0–23.5 μM | [7] |

The synthetic tunability of the quinoline scaffold allows for the optimization of antibacterial and biofilm eradication activities.[2][3]

Potential Mechanisms of Action

The multifaceted biological activities of halogenated quinolines are attributed to their ability to interact with multiple cellular targets and pathways.

Inhibition of Topoisomerase I

A key mechanism of action for several anticancer quinoline derivatives is the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair.[1][4] By stabilizing the topoisomerase I-DNA covalent complex, these compounds lead to DNA strand breaks and ultimately, apoptosis.[4]

Induction of Apoptosis via Mitochondrial Dysfunction

Certain quinoline derivatives induce apoptosis through caspase-dependent pathways associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[6]

A proposed signaling pathway for quinoline-induced apoptosis is depicted below:

Caption: Postulated signaling pathway for apoptosis induction.

Experimental Protocols for Validation

To empirically validate the predicted biological activities of 8-Bromo-3,4-dichloroquinoline, a series of well-established in vitro assays are recommended.

Cytotoxicity and Antiproliferative Assays

1. Sulforhodamine B (SRB) Assay:

-

Principle: This assay measures cell density based on the measurement of cellular protein content.

-

Protocol:

-

Seed cancer cells (e.g., HeLa, HT29, C6) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of 8-Bromo-3,4-dichloroquinoline for 48-72 hours.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the cells with Sulforhodamine B dye.

-

Wash away the unbound dye and solubilize the protein-bound dye.

-

Measure the absorbance at a suitable wavelength (e.g., 510 nm) to determine cell viability.[4]

-

2. MTT Assay:

-

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.

-

Protocol:

-

Plate cells in 96-well plates and treat with the test compound as described for the SRB assay.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm.

-

Antimicrobial Susceptibility Testing

1. Minimum Inhibitory Concentration (MIC) Assay:

-

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Protocol:

-

Prepare a twofold serial dilution of 8-Bromo-3,4-dichloroquinoline in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Staphylococcus epidermidis).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

2. Minimum Biofilm Eradication Concentration (MBEC) Assay:

-

Principle: This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

-

Protocol:

-

Grow bacterial biofilms on a suitable surface (e.g., pegs of a 96-well plate lid) for 24-48 hours.

-

Transfer the biofilm-coated pegs to a 96-well plate containing serial dilutions of 8-Bromo-3,4-dichloroquinoline.

-

Incubate for a specified period (e.g., 24 hours).

-

Wash the pegs and transfer them to a fresh plate with growth medium to assess the viability of the remaining biofilm.

-

The MBEC is the lowest concentration that prevents the regrowth of bacteria from the treated biofilm.[2]

-

A generalized workflow for evaluating the biological activity is presented below:

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: 8-Bromo-3,4-dichloroquinoline in Medicinal Chemistry

Introduction: The Strategic Value of Polysubstituted Quinolines in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved drugs.[1][2][3] Its rigid, bicyclic aromatic system provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The strategic introduction of substituents onto this core is a fundamental tactic in drug design, allowing for the modulation of a molecule's physicochemical properties, metabolic stability, and target-specific interactions.

Among the myriad of substituted quinolines, halogenated derivatives serve as exceptionally versatile intermediates.[4] Halogens, particularly chlorine and bromine, act as key "synthetic handles" that can be selectively manipulated to build molecular complexity. This guide focuses on a specific, yet underexplored, building block: 8-Bromo-3,4-dichloroquinoline . The unique arrangement of three halogen atoms across both the pyridine and benzene rings of the quinoline nucleus presents a platform for orthogonal chemical modifications, offering a sophisticated approach to generating diverse compound libraries for drug discovery campaigns. This document will elucidate the synthetic potential of this scaffold, provide detailed protocols for its derivatization, and discuss its strategic application in medicinal chemistry.

Chemical Profile and Strategic Considerations

8-Bromo-3,4-dichloroquinoline possesses three distinct halogen substituents, each with a characteristic reactivity profile. Understanding this differential reactivity is paramount to its strategic use.

-

C4-Chloro Group: The chlorine atom at the 4-position is the most reactive site for nucleophilic aromatic substitution (SNAr).[5][6] The electron-withdrawing effect of the adjacent ring nitrogen atom significantly acidifies the C-H bond at this position and stabilizes the Meisenheimer intermediate formed during nucleophilic attack, thereby facilitating substitution.[5] This high reactivity allows for the selective introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, under relatively mild conditions.

-

C3-Chloro Group: The chlorine at the 3-position is significantly less reactive towards nucleophilic substitution compared to the C4-chloro group. It behaves more like a typical chloroarene and generally requires harsher reaction conditions or metal catalysis for its displacement. This difference in reactivity enables selective functionalization at C4 while leaving C3 intact.

-

C8-Bromo Group: Situated on the benzenoid ring, the C8-bromo group is unreactive towards SNAr. However, it is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.[7][8] Generally, the C-Br bond is more reactive than the C-Cl bond in the oxidative addition step of the catalytic cycle, allowing for selective coupling at the C8 position.[9]

This hierarchy of reactivity is the cornerstone of the synthetic utility of 8-Bromo-3,4-dichloroquinoline.

Visualization of Reactivity Hierarchy

The differential reactivity of the halogen substituents can be visualized as a logical workflow for sequential functionalization.

Caption: Orthogonal functionalization pathways for 8-Bromo-3,4-dichloroquinoline.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The quinoline core is a well-established scaffold for the development of kinase inhibitors, a critical class of oncology drugs. The 4-aminoquinoline motif, in particular, is a known hinge-binding element for many kinases. 8-Bromo-3,4-dichloroquinoline is an ideal starting material for the rapid synthesis of kinase inhibitor libraries.

Proposed Synthetic Strategy for a Kinase Inhibitor Library

This strategy leverages the reactivity hierarchy to first install a hinge-binding amine at C4, followed by diversification at C8 to explore the solvent-exposed region of the ATP-binding pocket.

Caption: Workflow for the synthesis of a 4-amino-8-aryl-quinoline library.

Experimental Protocols

Protocol 1: Selective Nucleophilic Aromatic Substitution at the C4 Position

This protocol describes the selective substitution of the C4-chloro group with an amine.

Objective: To synthesize 8-Bromo-3-chloro-N-aryl/alkyl-quinolin-4-amine derivatives.

Causality: The C4 position is electronically activated for nucleophilic attack. Using a suitable base and thermal conditions allows for selective substitution without affecting the C3 and C8 halogens. n-Butanol is a high-boiling, polar solvent suitable for this transformation.

Materials:

-

8-Bromo-3,4-dichloroquinoline (1.0 eq)

-

Desired primary or secondary amine (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

n-Butanol (0.1 M solution)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Step-by-Step Methodology:

-

To a round-bottom flask, add 8-Bromo-3,4-dichloroquinoline (1.0 eq) and the desired amine (1.2 eq).

-

Add n-butanol to achieve a concentration of approximately 0.1 M.

-

Add DIPEA (2.0 eq) to the mixture.

-

Fit the flask with a reflux condenser and heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and remove the solvent in vacuo to yield the pure 4-amino-8-bromo-3-chloroquinoline derivative.

Self-Validation:

-

Expected Outcome: A high yield (typically >80%) of the C4-substituted product.

-

Verification: Confirm the structure using 1H NMR, 13C NMR, and mass spectrometry. The disappearance of a proton signal in the aromatic region and the appearance of new signals corresponding to the introduced amine are expected in the 1H NMR spectrum. Mass spectrometry should confirm the expected molecular weight of the product.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C8 Position

This protocol describes the functionalization of the C8-bromo position of the 4-amino-8-bromo-3-chloroquinoline intermediate.

Objective: To synthesize 4-amino-3-chloro-8-aryl/heteroaryl-quinoline derivatives.

Causality: The C-Br bond at the C8 position is more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond at C3.[9] This allows for a selective Suzuki-Miyaura coupling, a robust and versatile method for forming C-C bonds.[8][10]

Materials:

-

4-Amino-8-bromo-3-chloroquinoline derivative (from Protocol 1) (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

-

2 M aqueous sodium carbonate solution (3.0 eq)

-

1,4-Dioxane

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

In a Schlenk flask, combine the 4-amino-8-bromo-3-chloroquinoline derivative (1.0 eq), the boronic acid (1.5 eq), and Pd(PPh3)4 (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add degassed 1,4-dioxane, followed by the degassed 2 M Na2CO3 solution. The typical solvent ratio is 4:1 dioxane:water.

-

Heat the reaction mixture to 90 °C and stir for 6-12 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 8-aryl-4-amino-3-chloroquinoline.

Self-Validation:

-

Expected Outcome: Moderate to high yields (50-90%) of the C8-coupled product.

-

Verification: Confirm the structure by NMR and mass spectrometry. The 1H NMR spectrum should show new aromatic signals corresponding to the introduced aryl group, and the mass spectrum will confirm the significant increase in molecular weight.

Quantitative Data Summary

While specific data for 8-Bromo-3,4-dichloroquinoline is not extensively published, the following table provides representative yields for analogous reactions on haloquinoline scaffolds, demonstrating the feasibility of the proposed protocols.

| Reaction Type | Position | Halogen | Representative Nucleophile/Coupling Partner | Catalyst/Conditions | Typical Yield Range (%) |

| SNAr | C4 | Cl | Aniline | DIPEA, n-BuOH, 120°C | 80-95 |

| SNAr | C4 | Cl | Benzylamine | K2CO3, DMF, 100°C | 75-90 |

| Suzuki Coupling | C8 | Br | Phenylboronic acid | Pd(PPh3)4, Na2CO3, Dioxane/H2O, 90°C | 70-95 |

| Suzuki Coupling | C8 | Br | 3-Pyridylboronic acid | Pd(dppf)Cl2, K2CO3, DME/H2O, 85°C | 65-88 |

| Buchwald-Hartwig | C3 | Cl | Morpholine | Pd2(dba)3, Xantphos, NaOtBu, Toluene, 110°C | 50-80 |

Safety and Handling

-

8-Bromo-3,4-dichloroquinoline: As with many halogenated aromatic compounds, this reagent should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory tract.[2][11]

-

General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

-

Reagents: Many amines and solvents used in these protocols have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

8-Bromo-3,4-dichloroquinoline is a highly valuable, albeit underutilized, building block for medicinal chemistry. Its true potential is unlocked through a systematic understanding of the differential reactivity of its three halogen atoms. By employing a strategic, stepwise functionalization approach—prioritizing nucleophilic substitution at C4, followed by palladium-catalyzed cross-coupling at C8, and potentially later at C3—researchers can efficiently generate libraries of complex, three-dimensional molecules. The protocols and strategies outlined in this guide provide a robust framework for leveraging this scaffold in the rational design of novel therapeutics, particularly in areas like kinase inhibition where the quinoline core has already demonstrated significant promise.

References

-

Molecules Editorial Office. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

Ökten, S., & Çakmak, M. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Al-Ostath, A., et al. (2021). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]

-

Grdadolnik, S. G., et al. (2000). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloroquinoline. PubChem. [Link]

-

Al-Salahi, R., et al. (2021). An overview of triazoloquinazolines: Pharmacological significance and recent developments. ScienceDirect. [Link]

- Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.

-

LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. LibreTexts Chemistry. [Link]

-

ChemSrc. (n.d.). 3-Chloroquinoline. ChemSrc. [Link]

-

ResearchGate. (2018). Quinolones for applications in medicinal chemistry: Synthesis and structure. ResearchGate. [Link]

-

ResearchGate. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Bromoquinoline. PubChem. [Link]

-

Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

-

PubMed. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed. [Link]

-

Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. [Link]

-

ResearchGate. (2018). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate. [Link]

-

PubMed. (2016). Glycoconjugates of Quinolines: Application in Medicinal Chemistry. PubMed. [Link]

-

YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

-

ScienceDirect. (2021). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. [Link]

-

Walsh Medical Media. (2025). Medicinal Chemistry: Designing Molecules for Therapeutic Innovation. Walsh Medical Media. [Link]

-

Frontiers. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

-

ResearchGate. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]

-

MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]

Sources

- 1. An overview of triazoloquinazolines: Pharmacological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Chloroquinoline | CAS#:612-59-9 | Chemsrc [chemsrc.com]

- 3. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. tandfonline.com [tandfonline.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 8-ブロモキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nobelprize.org [nobelprize.org]

- 10. researchgate.net [researchgate.net]

- 11. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Catalytic Reactions Involving 8-Bromo-3,4-dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoline core is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and valuable photophysical properties. 8-Bromo-3,4-dichloroquinoline is a particularly attractive starting material for the synthesis of novel compounds due to its three distinct halogenated positions, each offering a potential site for functionalization through catalytic cross-coupling reactions. The differential reactivity of the bromine and chlorine substituents allows for selective and sequential modifications, providing a pathway to complex, three-dimensional molecules with tailored properties.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 8-Bromo-3,4-dichloroquinoline, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols and insights presented herein are designed to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.

Understanding the Reactivity Landscape

The successful functionalization of 8-Bromo-3,4-dichloroquinoline hinges on understanding the relative reactivity of its three halogen atoms. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. This principle is fundamental to achieving selective transformations on polyhalogenated substrates.

For 8-Bromo-3,4-dichloroquinoline, the C-Br bond at the 8-position is significantly more reactive than the C-Cl bonds at the 3- and 4-positions. This inherent difference in reactivity forms the basis for selective, stepwise functionalization strategies. By carefully selecting the catalyst, ligands, and reaction conditions, one can preferentially target the C8-Br bond, leaving the C-Cl bonds intact for subsequent transformations.

The electronic environment of the quinoline ring also plays a crucial role. The electron-withdrawing nature of the nitrogen atom and the chlorine substituents can influence the oxidative addition step in the catalytic cycle, affecting the overall reaction efficiency.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it an invaluable tool for introducing aryl or vinyl substituents onto the quinoline scaffold.[1][2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, and base is critical for efficient and selective coupling. Bulky, electron-rich phosphine ligands often enhance the rate of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times. The base is essential for activating the organoboron species to facilitate transmetalation.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol for Selective C8-Arylation

This protocol is designed for the selective arylation at the C8 position of 8-Bromo-3,4-dichloroquinoline, leveraging the higher reactivity of the C-Br bond.

Materials:

-

8-Bromo-3,4-dichloroquinoline

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., Toluene/H₂O or Dioxane/H₂O, typically in a 3:1 to 4:1 ratio)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add 8-Bromo-3,4-dichloroquinoline (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the palladium catalyst (0.02-0.05 eq) to the flask.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Expert Insights:

-

Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable catalyst for this transformation.[3] For less reactive arylboronic acids, more active catalyst systems, such as those employing bulky phosphine ligands like XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃, may be beneficial.[4]

-

Base and Solvent: A biphasic solvent system with a carbonate base is a standard and effective choice.[5] The aqueous phase is crucial for the activation of the boronic acid.

-

Selectivity: Under these conditions, the reaction should proceed with high selectivity at the C8 position. Minimal or no reaction is expected at the C3 and C4 chloro positions.

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 70-90 | A standard, reliable system for many substrates.[3] |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85-95 | Highly active system, good for challenging couplings.[4] |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 100 | 75-85 | Effective for a broad range of aryl and heteroaryl couplings. |

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[6][7] This reaction is particularly valuable for the introduction of diverse amine functionalities, which are prevalent in pharmaceutically active compounds.

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step and prevent undesired side reactions.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol for Selective C8-Amination

This protocol outlines the selective amination at the C8 position of 8-Bromo-3,4-dichloroquinoline.

Materials:

-

8-Bromo-3,4-dichloroquinoline

-

Amine (1.1 - 1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos, 2-4 mol%)

-

Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 - 2.0 equivalents)

-

Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst and the ligand to a dry Schlenk tube.

-

Add the solvent and stir for a few minutes to form the active catalyst.

-

In a separate flask, add 8-Bromo-3,4-dichloroquinoline (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).

-

Transfer the catalyst solution to the flask containing the reagents via syringe.

-

Heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS. Reactions are often complete within 4-18 hours.

-

After cooling, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

Expert Insights:

-

Ligand Selection: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. For many applications, bulky biaryl phosphine ligands such as XPhos, SPhos, or RuPhos provide excellent results. For amination of dichloroquinolines, ligands like BINAP and DavePhos have also been successfully employed.

-

Base Sensitivity: Strong bases like sodium tert-butoxide are highly effective but may not be compatible with all functional groups. Weaker bases like cesium carbonate can be a good alternative for sensitive substrates.

-

Selective Functionalization: Similar to the Suzuki-Miyaura coupling, the C8-Br bond is expected to be the primary site of reaction under these conditions.

| Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |

| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 70-85 | A classic system, effective for many amine couplings. |

| Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-95 | A highly active and versatile catalyst system.[4] |

| G3-XPhos Precatalyst | LHMDS | THF | RT - 80 | >90 | Precatalysts offer improved stability and reactivity. |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[2][6] This reaction is instrumental in synthesizing conjugated enynes, which are important precursors in organic synthesis and materials science.

Mechanistic Rationale

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the final product.[5]

Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Protocol for Selective C8-Alkynylation

This protocol is tailored for the selective alkynylation of the C8 position of 8-Bromo-3,4-dichloroquinoline.

Materials:

-

8-Bromo-3,4-dichloroquinoline

-

Terminal alkyne (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-3 mol%)

-

Copper(I) salt (e.g., CuI, 2-5 mol%)

-

Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

-

Solvent (e.g., THF or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a degassed solution of 8-Bromo-3,4-dichloroquinoline (1.0 eq) in the chosen solvent, add the palladium catalyst (0.01-0.03 eq) and the copper(I) salt (0.02-0.05 eq).

-

Add the amine base (2-3 eq) and the terminal alkyne (1.2 eq) via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution and purify the product by column chromatography.

Expert Insights:

-

Copper Co-catalyst: The copper(I) salt is crucial for the classical Sonogashira reaction, as it facilitates the formation of the copper acetylide intermediate.

-

Base: An amine base not only acts as a proton scavenger but can also serve as the solvent.

-

Copper-Free Conditions: In some cases, copper-free Sonogashira couplings can be advantageous to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). These conditions often require a different base, such as a carbonate or phosphate, and may need higher temperatures.

| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |

| Pd(PPh₃)₄ / CuI | CuI | TEA | THF | RT - 50 | 75-90 | The classic Sonogashira conditions. |

| PdCl₂(PPh₃)₂ / CuI | CuI | DIPA | DMF | 50-70 | A robust system for a variety of substrates. | |

| Pd₂(dba)₃ / XPhos | None | Cs₂CO₃ | 1,4-Dioxane | 80-100 | Example of a copper-free system. |

Conclusion and Future Directions

8-Bromo-3,4-dichloroquinoline is a versatile building block that offers multiple avenues for the synthesis of complex, functionalized quinoline derivatives. The principles of selective palladium-catalyzed cross-coupling, based on the differential reactivity of the halogen substituents, provide a powerful strategic framework for its elaboration. The protocols detailed in this guide serve as a starting point for researchers to explore the rich chemistry of this scaffold. Further optimization of reaction conditions, including the screening of modern, highly active catalyst systems, will undoubtedly expand the synthetic utility of 8-Bromo-3,4-dichloroquinoline and lead to the discovery of novel molecules with significant potential in drug discovery and materials science.

References

-

Mphahlele, M. J., & Maluleka, M. M. (2014). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 19(11), 17469–17482. [Link]

- Phipps, R. J., & coworkers. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. Journal of the American Chemical Society.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

- Stanetty, P., & coworkers. (2008). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Synthesis, 2008(1), 129-135.

-

Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. [Link]

-

Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Spivey, A. C., & Gair, S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5698-5715. [Link]

-

Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). The Royal Swedish Academy of Sciences. [Link]

-

Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Heck Reaction. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.

-

Sonogashira reaction. (n.d.). YouTube. Retrieved from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (n.d.). YouTube. Retrieved from [Link]

-

Heck reaction. (n.d.). YouTube. Retrieved from [Link]

-

Suzuki Coupling Mechanism and Applications. (n.d.). YouTube. Retrieved from [Link]

-

Buchwald-Hartwig coupling. (n.d.). YouTube. Retrieved from [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (n.d.). YouTube. Retrieved from [Link]

-

Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. (n.d.). YouTube. Retrieved from [Link]

-

Heck reaction. (n.d.). YouTube. Retrieved from [Link]

-

The Buchwald-Hartwig Amination Reaction. (n.d.). YouTube. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

experimental procedure for Suzuki coupling with 8-Bromo-3,4-dichloroquinoline

An Application Guide for the Synthesis of 8-Aryl-3,4-dichloroquinolines via Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Importance of Quinoline Scaffolds

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The targeted functionalization of the quinoline ring system is paramount for modulating biological activity and tuning material properties. Among the most powerful and versatile methods for creating carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that joins organoboron compounds with organic halides.[1][2][3]

This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 8-Bromo-3,4-dichloroquinoline. This specific substrate presents a unique challenge and opportunity: the presence of multiple halogen atoms (one bromine and two chlorine atoms) with differential reactivity. The significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond allows for selective cross-coupling at the C8 position, leaving the C3 and C4 chloro-substituents intact for potential downstream modifications.

This guide is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of reagents, and provide a framework for troubleshooting, ensuring a robust and reproducible synthetic outcome.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5][6] The palladium catalyst shuttles between its Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[1]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 8-Bromo-3,4-dichloroquinoline. This is typically the rate-determining step of the cycle.[5] The reactivity of aryl halides follows the trend I > Br > Cl, which is why the C-Br bond at the 8-position reacts selectively.[4][5]

-

Transmetalation: The organic moiety from the boronic acid (or its activated boronate ester form) is transferred to the palladium(II) center, displacing the halide. This step is critically dependent on the presence of a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex, facilitating the transfer.[2][7][8]

-

Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the new carbon-carbon bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Part 1: Health and Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

8-Bromo-3,4-dichloroquinoline: This compound is a halogenated heterocycle. While specific toxicity data is limited, similar compounds can be irritants to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact.[11][12][13]

-

Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid creating dust.

-

Solvents (e.g., 1,4-Dioxane, Toluene): These are flammable organic solvents. Keep away from ignition sources. 1,4-Dioxane is a suspected carcinogen.

-

Bases (e.g., K₂CO₃, K₃PO₄): These are irritants. Avoid creating dust.

-

Boronic Acids: Generally have low toxicity but should be handled with care. Some can be irritants.

Part 2: Materials and Reagents

| Reagent | M.W. ( g/mol ) | Molarity/Purity | Amount (mg/mmol) | Equivalents | Supplier (Example) |

| 8-Bromo-3,4-dichloroquinoline | 276.93 | >97% | 277 mg (1.0 mmol) | 1.0 | Sigma-Aldrich, TCI |

| Phenylboronic Acid (Example) | 121.93 | >98% | 146 mg (1.2 mmol) | 1.2 | Combi-Blocks |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | >97% | 23 mg (0.025 mmol) | 0.025 (2.5 mol%) | Strem Chemicals |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | >98% | 41 mg (0.10 mmol) | 0.10 (10 mol%) | MilliporeSigma |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | >99% | 415 mg (3.0 mmol) | 3.0 | Fisher Scientific |

| 1,4-Dioxane, anhydrous | 88.11 | >99.8% | 5.0 mL | - | Acros Organics |

| Deionized Water | 18.02 | - | 1.0 mL | - | - |

Note: The choice of arylboronic acid can be varied. SPhos is an example of a highly effective biaryl phosphine ligand suitable for this type of coupling.[14]

Part 3: Required Equipment

-

50 mL Schlenk flask or round-bottom flask

-

Magnetic stir bar

-

Reflux condenser

-

Septa and needles

-

Schlenk line or manifold for inert gas (Argon or Nitrogen)

-

Heating mantle or oil bath with temperature controller

-

Standard laboratory glassware for work-up (separatory funnel, beakers, flasks)

-

Rotary evaporator

-

Flash chromatography system

Part 4: Step-by-Step Procedure

Reaction Setup:

-

Assemble the 50 mL Schlenk flask containing a magnetic stir bar and fit it with a reflux condenser.

-

Flame-dry the entire apparatus under high vacuum and then backfill with an inert gas (Argon is preferred). Maintain a positive pressure of inert gas throughout the reaction.[9][15]

Reagent Addition: 3. Allow the flask to cool to room temperature. Briefly remove the condenser and, under a positive flow of argon, add 8-Bromo-3,4-dichloroquinoline (277 mg, 1.0 mmol), the arylboronic acid (e.g., Phenylboronic acid, 146 mg, 1.2 mmol), anhydrous potassium carbonate (415 mg, 3.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and SPhos (41 mg, 0.10 mmol).

- Causality Note: Adding the solid reagents first under an inert atmosphere prevents premature reaction or degradation of the catalyst and ligand by atmospheric oxygen and moisture.

Solvent Addition and Degassing: 4. Re-seal the flask with the condenser. Using a syringe, add anhydrous 1,4-dioxane (5.0 mL) and deionized water (1.0 mL). 5. Degas the resulting suspension by bubbling argon through the mixture via a long needle for 15-20 minutes. Alternatively, for more rigorous oxygen removal, perform three freeze-pump-thaw cycles.

- Causality Note: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. Thorough degassing is critical for achieving high yields.

Reaction Execution: 6. With the inert gas flow directed over the top of the condenser, lower the flask into a preheated oil bath set to 90-100 °C.[16] 7. Stir the reaction mixture vigorously for 4-12 hours. 8. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. The reaction is complete upon full consumption of the starting 8-Bromo-3,4-dichloroquinoline.

Work-up and Purification: 9. Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[9] 10. Dilute the mixture with ethyl acetate (25 mL) and water (25 mL). 11. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 20 mL).[17] 12. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). 13. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. 14. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 8-aryl-3,4-dichloroquinoline product.[9][18]

Caption: Workflow for the Suzuki coupling of 8-Bromo-3,4-dichloroquinoline.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| No or Low Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently dried reagents/solvents.3. Base is not strong enough or is hydrated. | 1. Ensure rigorous degassing. Use a fresh bottle of catalyst/ligand.2. Use anhydrous solvents and dry the base (e.g., K₂CO₃) in an oven.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |

| Protodeborylation | The boronic acid is unstable and decomposes (loses the boron group) before coupling. This is common with heteroaryl boronic acids.[1] | 1. Use the corresponding boronic ester (e.g., pinacol ester) which is more stable.[1]2. Use a milder base like KF.[7]3. Add the boronic acid portion-wise during the reaction. |

| Homocoupling (Biaryl) | Two molecules of the boronic acid couple together. Often caused by the presence of Pd(II) species and oxygen. | 1. Improve degassing procedures.2. Ensure the Pd-precatalyst is properly activated to Pd(0). |

| Dehalogenation | The starting material loses its bromine atom, which is replaced by hydrogen. | 1. Ensure the reaction is not run for an excessively long time after completion.2. This can sometimes arise from impurities in the solvent or base. |

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. [Link]

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

Sharma, A., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Scribd. Exp 4 - Suzuki Coupling Reaction. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

-

Kelly, S. E., et al. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out? [Link]

-

Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

-

Martinez-Ferrate, O., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

-

Carl ROTH. Safety Data Sheet: Bromine. [Link]

-

Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Coordination Chemistry Reviews. [Link]

-

ResearchGate. Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 16. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 8-Bromo-3,4-dichloroquinoline as a Novel Ligand in Coordination Chemistry

Introduction: Expanding the Coordination Chemistry Landscape with Polyhalogenated Quinolines

The quinoline scaffold is a cornerstone in the design of ligands for coordination chemistry, owing to its rigid, planar structure and the presence of a nitrogen donor atom. Metal complexes derived from quinoline ligands have found extensive applications in catalysis, materials science, and medicinal chemistry.[1][2] The electronic and steric properties of the quinoline ligand can be finely tuned by introducing substituents on the heterocyclic or carbocyclic ring. Halogenated quinolines, in particular, have garnered significant interest as their electron-withdrawing nature can modulate the Lewis basicity of the nitrogen atom, thereby influencing the stability, reactivity, and photophysical properties of their metal complexes.[3][4]

This guide introduces 8-Bromo-3,4-dichloroquinoline, a novel polyhalogenated quinoline, as a promising ligand for the synthesis of new coordination compounds. The presence of three halogen atoms—a bromine at the 8-position and two chlorines at the 3- and 4-positions—is anticipated to confer unique electronic and steric characteristics to the ligand. This document provides a proposed synthetic route for this hitherto unreported ligand, detailed protocols for the synthesis of a representative palladium(II) complex, comprehensive characterization methodologies, and a discussion of its potential applications.

Proposed Synthesis of 8-Bromo-3,4-dichloroquinoline: A Multi-Step Approach

As 8-Bromo-3,4-dichloroquinoline is not commercially available, a plausible multi-step synthetic pathway is proposed, leveraging established quinoline synthesis methodologies. The general strategy involves the construction of an 8-bromo-4-hydroxyquinoline intermediate, followed by chlorination steps.

Caption: Proposed multi-step synthesis of 8-Bromo-3,4-dichloroquinoline.

Protocol 1: Proposed Synthesis of 8-Bromo-3,4-dichloroquinoline

Step 1: Synthesis of Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate

This initial step employs the Gould-Jacobs reaction to construct the quinoline core.[5][6]

-

In a round-bottom flask, combine 2-bromoaniline (1 equivalent) and diethyl malonate (1.1 equivalents).

-

Heat the mixture at 140-150 °C for 2 hours.

-

Increase the temperature to 240-250 °C and maintain for 30 minutes to effect cyclization.

-

Cool the reaction mixture and add hot diphenyl ether to precipitate the product.

-

Filter the solid, wash with ethanol and then ether to obtain ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Step 2: Synthesis of 8-Bromo-4-hydroxyquinoline

-

Suspend the ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate from Step 1 in a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture for 2-3 hours to facilitate hydrolysis of the ester.

-

Cool the reaction mixture and acidify with acetic acid to precipitate the carboxylic acid intermediate.

-

Filter the solid and dry it thoroughly.

-

In a high-boiling point solvent such as diphenyl ether, heat the carboxylic acid intermediate to its melting point (typically >250 °C) until carbon dioxide evolution ceases, indicating complete decarboxylation.

-

Cool the mixture and triturate with hexane to precipitate the crude 8-bromo-4-hydroxyquinoline.

-

Recrystallize from a suitable solvent like ethanol to obtain the purified product.[7]

Step 3: Synthesis of 8-Bromo-3-chloro-4-hydroxyquinoline

The introduction of a chlorine atom at the 3-position can be achieved via electrophilic chlorination.

-

Dissolve 8-bromo-4-hydroxyquinoline in a suitable solvent like acetic acid or DMF.

-

Add N-chlorosuccinimide (NCS) or sulfuryl chloride (SOCl₂) (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 8-bromo-3-chloro-4-hydroxyquinoline.

Step 4: Synthesis of 8-Bromo-3,4-dichloroquinoline

The final step involves the conversion of the 4-hydroxy group to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[8][9]

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a round-bottom flask equipped with a reflux condenser, suspend 8-bromo-3-chloro-4-hydroxyquinoline in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (around 110 °C) for 2-4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide until the product precipitates.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure 8-Bromo-3,4-dichloroquinoline.

Coordination Chemistry of 8-Bromo-3,4-dichloroquinoline

The nitrogen atom of the quinoline ring in 8-Bromo-3,4-dichloroquinoline is the primary coordination site for metal ions. The presence of three electron-withdrawing halogen atoms is expected to significantly decrease the electron density on the quinoline ring system and, consequently, reduce the Lewis basicity of the nitrogen atom. This electronic effect will likely result in weaker coordination to metal centers compared to unsubstituted or electron-rich quinoline ligands. However, this property can also be advantageous, as it may lead to more labile metal complexes that are more active in catalytic cycles.

Caption: General coordination of 8-Bromo-3,4-dichloroquinoline to a metal center.

Application Protocols: Synthesis and Characterization of a Palladium(II) Complex

Palladium(II) complexes of N-heterocyclic ligands are of significant interest due to their extensive applications in catalysis.[10] The following protocol details the synthesis of a representative palladium(II) complex with 8-Bromo-3,4-dichloroquinoline.

Protocol 2: Synthesis of Dichlorobis(8-bromo-3,4-dichloroquinoline)palladium(II)

Caption: Experimental workflow for the synthesis of a Palladium(II) complex.

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) chloride (PdCl₂, 1 equivalent) in a minimal amount of hot acetonitrile.

-

In a separate flask, dissolve 8-Bromo-3,4-dichloroquinoline (2.2 equivalents) in acetonitrile.

-

Add the ligand solution dropwise to the stirred solution of PdCl₂.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

-

Filter the solid product using a Büchner funnel and wash it with small portions of cold acetonitrile and then diethyl ether.

-

Dry the resulting solid under vacuum to obtain the dichlorobis(8-bromo-3,4-dichloroquinoline)palladium(II) complex.

Characterization Techniques

Comprehensive characterization is crucial to confirm the identity, purity, and structure of the synthesized ligand and its metal complex.

| Technique | Purpose for Ligand | Purpose for Metal Complex |

| ¹H & ¹³C NMR | Confirm the chemical structure and purity. | Confirm the coordination of the ligand to the metal center (downfield shift of quinoline protons). |

| Mass Spectrometry | Determine the molecular weight. | Confirm the molecular weight of the complex and its fragmentation pattern. |

| FT-IR Spectroscopy | Identify characteristic functional group vibrations. | Observe shifts in the C=N stretching frequency upon coordination. |

| Elemental Analysis | Determine the elemental composition (C, H, N). | Confirm the stoichiometry of the metal complex. |

| X-ray Crystallography | Unambiguously determine the solid-state structure. | Determine the coordination geometry around the metal center, bond lengths, and angles. |

Potential Applications

The unique electronic properties of 8-Bromo-3,4-dichloroquinoline and its metal complexes open up possibilities for a range of applications.

Homogeneous Catalysis

Palladium complexes are renowned catalysts for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[10][11] The electron-deficient nature of the 8-Bromo-3,4-dichloroquinoline ligand could enhance the catalytic activity of its palladium(II) complexes by promoting reductive elimination, a key step in many catalytic cycles. These complexes could be screened for their efficacy in C-C and C-N bond-forming reactions.

Medicinal Chemistry

Quinoline derivatives are known to possess a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The introduction of multiple halogen atoms can enhance the lipophilicity and bioavailability of a molecule. Both the free ligand and its metal complexes, particularly with metals like platinum, palladium, or copper, could be evaluated for their cytotoxic activity against various cancer cell lines.

Materials Science

Metal complexes of quinoline derivatives, especially with d¹⁰ metals like zinc(II) and cadmium(II), are known to exhibit interesting photoluminescent properties. The extensive π-system of the quinoline ring, coupled with the heavy atom effect of bromine, could lead to complexes with phosphorescent properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Conclusion

8-Bromo-3,4-dichloroquinoline represents a novel and intriguing ligand for coordination chemistry. While its synthesis is not yet reported, this guide provides a plausible and scientifically grounded synthetic strategy. The protocols for the synthesis of a representative palladium(II) complex and its characterization offer a clear roadmap for researchers to explore the coordination chemistry of this polyhalogenated quinoline. The anticipated unique electronic properties of this ligand make its metal complexes exciting candidates for investigation in catalysis, medicinal chemistry, and materials science, promising to expand the frontiers of quinoline-based coordination compounds.

References

- Riegel, B., Lappin, G. R., Adelson, B. H., Jackson, R. I., Albisetti, C. J., Dodson, R. M., & Baker, R. H. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 26, 23.

- Ying, W., et al. (2010). Palladium(II)−N-Heterocyclic Carbene Metallacrown Ether Complexes: Synthesis, Structure, and Catalytic Activity in the Suzuki−Miyaura Reaction. Organometallics, 29(13), 2897-2903.

- Ali, M. M., et al. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Journal of Heterocyclic Chemistry, 44(4), 937-941.

- King, A. O., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1845-1853.

-

PrepChem. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. Retrieved from [Link]

- Joly, R., Warnant, J., & Goflinet, B. (1971). U.S. Patent No. 3,567,732. Washington, DC: U.S.

- Osborne, A. G., et al. (1993). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies. Journal of the Chemical Society, Perkin Transactions 1, (21), 2747-2752.

-

Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

- Yılmaz, M., & Keleş, M. (2018). The catalytic activity of Palladium (II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148.

- Marvel, C. S., & McElvain, S. M. (1923).

- Spiegler, W. (1966). U.S. Patent No. 3,291,832. Washington, DC: U.S.

- Ali, M. A., et al. (2012). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry, 24(12), 5707-5709.

- Sharma, P., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 94(11), 1279-1302.

-

Yılmaz, M., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. DergiPark. Retrieved from [Link]

-

King, A. O., et al. (2011). POCl3 Chlorination of 4-Quinazolones. ResearchGate. Retrieved from [Link]

- Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Parasites & Vectors, 15(1), 108.

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

- Wang, H. Q., & Sun, J. (2007). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4063.

-

ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S46: Scheme of the reaction between diethyl 2-bromomalonate and 1-vinyl-2-pyrrolidinone under 450 nm irradiation and the Ru(bpy)3 photocatalyst. Retrieved from [Link]

- Google Patents. (n.d.). CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline.

- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

- Kumar, R. N., Suresh, T., & Mohan, P. S. (2003). Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) Quinolines by Vilsmeier Haack Reaction on Quinaldines: Construction of Diazepino Quinoline Heterocycles and Their Antimicrobial and Cytogenetic Studies. Acta Pharmaceutica, 53(1), 1-13.

- Anupama, B., & Sridevi, C. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 116-123.

- Littke, A. F., & Fu, G. C. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 124(45), 13414–13415.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 18(3), 3436-3444.

- Singh, J. (2012). Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis (pp. 533-534). Cambridge University Press.

- Cheng, D., et al. (2020). Synthesis of 2,4-Diarylquinoline Derivatives via Chloranil-Promoted Oxidative Annulation and One-Pot Reaction. Synthesis, 52(12), 1833-1840.

- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696.

- Kinzhalov, M. A., et al. (2021). C^N^N Coordination Accelerates the iClick Reaction of Square-Planar Palladium(II) and Platinum(II) Azido Complexes with Electron-Poor Alkynes and Enables Cycloaddition with Terminal Alkynes. Organometallics, 40(15), 2544-2556.

-

Brainly. (2020). Diethyl malonate, the starting material for the malonic ester synthesis, reacts with bromine under... Retrieved from [Link]

- Google Patents. (n.d.). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.

-

ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]

- Wankhede, S. B., & Dewang, P. M. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 143-147.

-

ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? Retrieved from [Link]

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

-

ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-. Retrieved from [Link]

-

Chegg. (2019). Solved Practice Problem 21.65 Diethyl malonate (the starting... Retrieved from [Link]

-

ResearchGate. (2020). New Palladium(II)-Complex Based on Nitrogen Rich Ligand Efficient Precatalyst for C–C Cross-Coupling in Water Under Microwaves Irradiation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. Retrieved from [Link]

-

Stewart, S. M. (2020, July 6). POCl3 for Alcohol Conversion to Chlorides [Video]. YouTube. [Link]

- Hajimahdi, Z., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Archiv der Pharmazie, 346(5), 355-364.

-

ResearchGate. (n.d.). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mirica.web.illinois.edu [mirica.web.illinois.edu]

- 3. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. ablelab.eu [ablelab.eu]

- 7. prepchem.com [prepchem.com]

- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 8-Bromo-3,4-dichloroquinoline Synthesis

Welcome to the dedicated technical support center for the synthesis of 8-Bromo-3,4-dichloroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this complex quinoline derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to navigate the challenges of this synthesis and optimize your reaction parameters for success.